N,N',N'',N'''-Tetraacetylchitotetraose
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Overview
Description
N,N’,N’‘,N’‘’-Tetraacetylchitotetraose: is an amino tetrasaccharide consisting of three 2-acetamido-2-deoxy-β-D-glucopyranose residues and a 2-acetamido-2-deoxy-D-glucopyranose residue joined in sequence by (1→4) glycosidic bonds . This compound is a derivative of chitin, a natural polymer found in the exoskeletons of crustaceans and insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: : N,N’,N’‘,N’‘’-Tetraacetylchitotetraose can be synthesized through the acetylation of chitotetraose, which involves the reaction of chitotetraose with acetic anhydride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid degradation of the product.
Industrial Production Methods: : Industrial production of N,N’,N’‘,N’‘’-Tetraacetylchitotetraose involves the extraction of chitin from natural sources, followed by its partial hydrolysis to obtain chitotetraose. The chitotetraose is then acetylated using acetic anhydride to produce N,N’,N’‘,N’‘’-Tetraacetylchitotetraose .
Chemical Reactions Analysis
Types of Reactions: : N,N’,N’‘,N’‘’-Tetraacetylchitotetraose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Hydrolysis: This reaction can be carried out using acidic or enzymatic conditions to break down the glycosidic bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide or periodate can be used to oxidize the hydroxyl groups on the glucopyranose residues.
Reduction: Reducing agents like sodium borohydride can be used to reduce the carbonyl groups to hydroxyl groups.
Major Products: : The major products formed from these reactions include partially hydrolyzed oligosaccharides, oxidized derivatives, and reduced derivatives of N,N’,N’‘,N’‘’-Tetraacetylchitotetraose .
Scientific Research Applications
N,N’,N’‘,N’‘’-Tetraacetylchitotetraose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’-Tetraacetylchitotetraose involves its interaction with specific enzymes and receptors. For example, it acts as a substrate for chitinase enzymes, which catalyze the hydrolysis of the glycosidic bonds in chitin . This interaction is crucial for the degradation and recycling of chitin in nature .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other acetylated chitooligosaccharides such as N,N’,N’‘,N’‘’-Tetraacetylchitotriose and N,N’,N’‘,N’‘’-Tetraacetylchitopentaose .
Uniqueness: : N,N’,N’‘,N’‘’-Tetraacetylchitotetraose is unique due to its specific sequence of four 2-acetamido-2-deoxy-β-D-glucopyranose residues, which provides distinct structural and functional properties compared to other chitooligosaccharides .
Properties
Molecular Formula |
C32H54N4O21 |
---|---|
Molecular Weight |
830.8 g/mol |
IUPAC Name |
N-[2-[5-acetamido-6-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)22(47)27(15(46)6-38)55-31-20(35-12(3)44)25(50)29(17(8-40)53-31)57-32-21(36-13(4)45)26(51)28(18(9-41)54-32)56-30-19(34-11(2)43)24(49)23(48)16(7-39)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45) |
InChI Key |
VDENSBHPZQKGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O |
Origin of Product |
United States |
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